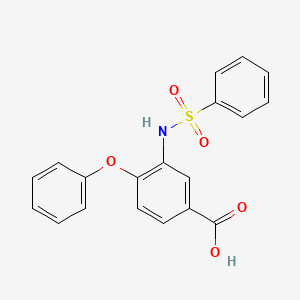![molecular formula C18H22BrN3O3S B7552639 1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea, commonly known as BAY 43-9006, is a small molecule inhibitor that is used in scientific research to study various biological pathways. This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
BAY 43-9006 exerts its pharmacological effects by inhibiting the activity of several protein kinases, including RAF, VEGFR, and PDGFR. This compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules and inhibiting the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 43-9006 is its broad-spectrum kinase inhibition, which makes it a useful tool for studying various biological pathways. However, this compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of BAY 43-9006 in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of the potential therapeutic effects of BAY 43-9006 in other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, the development of more potent and specific kinase inhibitors may lead to the discovery of new therapeutic targets and drug candidates.
Méthodes De Synthèse
BAY 43-9006 is synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzene with dimethylsulfamoyl chloride to form 2-(dimethylsulfamoyl)ethylbenzene. The resulting compound is then reacted with 2-(aminomethyl)phenylmethanol to form 1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea.
Applications De Recherche Scientifique
BAY 43-9006 is widely used in scientific research to study various biological pathways, including the mitogen-activated protein kinase (MAPK) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the vascular endothelial growth factor (VEGF) pathway. This compound has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth.
Propriétés
IUPAC Name |
1-[2-(2-bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c1-22(2)26(24,25)17-10-6-4-8-15(17)13-21-18(23)20-12-11-14-7-3-5-9-16(14)19/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQTDROJKRPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)NCCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)

![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)
![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)